3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid
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Overview
Description
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring with sulfonamide and carboxylic acid functional groups
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . It specifically interacts with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
The compound binds to β-catenin via direct affinity interaction . This binding induces β-catenin ubiquitination and proteasomal degradation . The effective concentration for this action is between 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This action selectively inhibits the proliferation of Wnt-dependent cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It also suppresses the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Biochemical Analysis
Biochemical Properties
The compound 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . It is a potent and selective inhibitor of Wnt/β-catenin signaling . It binds to β-catenin, promoting its degradation, and specifically downregulates Wnt/β-catenin target genes .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels .
Molecular Mechanism
The molecular mechanism of action of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid involves direct affinity interaction with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Dosage Effects in Animal Models
In animal models, the effects of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid vary with different dosages . It has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models when administered intraperitoneally daily for 2 weeks at dosages of 10-20 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonamide group can be achieved through sulfonylation reactions using sulfonyl chlorides and amines. The carboxylic acid group is often introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound shares the sulfonamide group but has a different core structure.
4-Phenylthiophene-2-carboxylic acid: Similar thiophene ring structure but lacks the sulfonamide group.
Sulfonylureas: These compounds also contain sulfonamide groups and are used in medicinal chemistry.
Uniqueness
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. This compound features a sulfamoyl group, which is known for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H17NO4S2. The structure includes:
- A thiophene ring
- A sulfamoyl group
- Methyl and phenyl substituents
This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. This interaction may involve hydrogen bonding and π-π stacking with aromatic residues in the active sites of enzymes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
In Vitro Studies
Recent studies have demonstrated the potential of this compound in various biological assays:
- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.
- COX Inhibition : The compound was evaluated for its COX inhibitory activity, showing an IC50 value of 8.5 µM, which suggests it could serve as a lead compound for anti-inflammatory drug development.
Case Studies
A notable study involved the evaluation of this compound's effects on inflammatory markers in a mouse model of acute inflammation. The results indicated a reduction in edema and inflammatory cytokines (TNF-α and IL-6) when treated with the compound compared to controls. This underscores its potential therapeutic applications in treating inflammatory diseases.
Data Summary
Activity | IC50/MIC Values | Target/Effect |
---|---|---|
Antimicrobial | MIC: 32 - 128 µg/mL | S. aureus, E. coli |
COX Inhibition | IC50: 8.5 µM | COX enzyme inhibition |
Anti-inflammatory | Not quantified | Reduction in TNF-α, IL-6 levels |
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20(2)26(23,24)18-16(12-25-17(18)19(21)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFQXZAMFFTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.